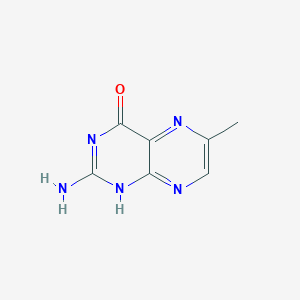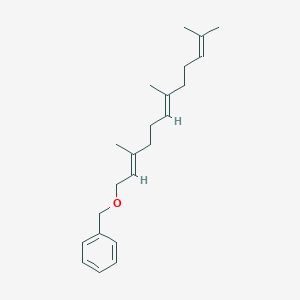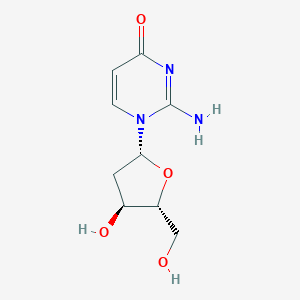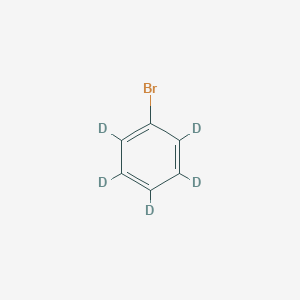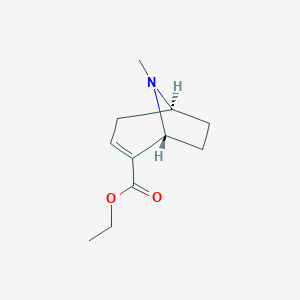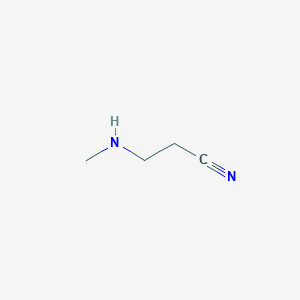
2,2',3,3',4,5,5',6,6'-Nonabromobiphenyl
Descripción general
Descripción
“2,2’,3,3’,4,5,5’,6,6’-Nonabromobiphenyl” is a polybrominated biphenyl compound . It is also known as BDE-208 and PBDE 208 . This compound is one of the components of Firemaster FF-1, a polybrominated biphenyl fire retardant .
Molecular Structure Analysis
The molecular formula of “2,2’,3,3’,4,5,5’,6,6’-Nonabromobiphenyl” is C12HBr9O . The molecular weight is 880.27 . For a detailed molecular structure, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis
The melting point of “2,2’,3,3’,4,5,5’,6,6’-Nonabromobiphenyl” is 223.0-224.5 °C, and the boiling point is predicted to be 543.0±50.0 °C . The density is predicted to be 2.879±0.06 g/cm3 . It is sparingly soluble in chloroform .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Nonabrominated diphenyl ethers, including 2,2',3,3',4,5,5',6,6'-nonabromodiphenyl ether (BDE-208), have been synthesized as standards for analytical, toxicological, and stability studies, as well as to examine their physical-chemical properties. These ethers are important for understanding the contaminants present in wildlife and humans due to their use as brominated flame retardants in various products (Christiansson et al., 2006).
Analytical Studies
- The study of radical ions of similar polychlorinated biphenyls (PCBs) through density functional theory has provided insights into their electronic structures and reactivities. This research is significant in understanding the behavior of such compounds, including nonabromobiphenyl derivatives, under different conditions (Arulmozhiraja et al., 2002).
Solubility and Environmental Interaction
- Investigations into the solubility of PCB congeners in supercritical fluids have shed light on the environmental interactions and potential remediation strategies for these compounds. Such studies are crucial for understanding the environmental fate of nonabromobiphenyls and similar substances (Anitescu & Tavlarides, 1999).
Structural Characterization
- Extensive work on the purification and structural characterization of polybrominated biphenyl congeners, including nonabromobiphenyl, has provided detailed insights into their chemical nature. This research is foundational for understanding the properties and potential impacts of these compounds (Moore & Aust, 1978).
Dechlorination Studies
- Studies on the reductive dechlorination of PCBs by microorganisms and through photodechlorination methods have significant implications for environmental remediation and understanding the degradation pathways of nonabromobiphenyls and related compounds (Van Dort & Bedard, 1991); (Yao et al., 1997).
Corrosion Inhibition
- Research on the use of green and environmentally friendly substances, including derivatives of biphenyl compounds, for corrosion inhibition, opens avenues for the application of nonabromobiphenyls in materials science and engineering (Chafiq et al., 2020).
Synthesis of Polycyclic Aromatic Compounds
- The synthesis of polycyclic aromatic compounds from halobiaryls, including biphenyls, highlights the potential application of nonabromobiphenyls in the creation of complex organic molecules, which could be used in various chemical industries (Kanno et al., 2005).
Mecanismo De Acción
“2,2’,3,3’,4,5,5’,6,6’-Nonabromobiphenyl” is a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
Propiedades
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,5,6-tetrabromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr9/c13-2-1-3(14)7(16)4(6(2)15)5-8(17)10(19)12(21)11(20)9(5)18/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYQCNXYPKFHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152375 | |
| Record name | 2,2',3,3',4,5,5',6,6'-Nonobromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
864.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119264-63-0 | |
| Record name | 2,2',3,3',4,5,5',6,6'-Nonabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119264630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5,5',6,6'-Nonobromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5,5',6,6'-NONABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7J4683O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


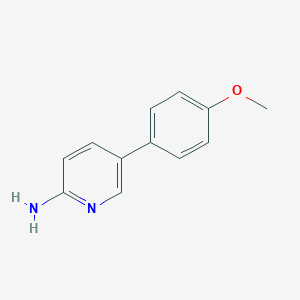
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
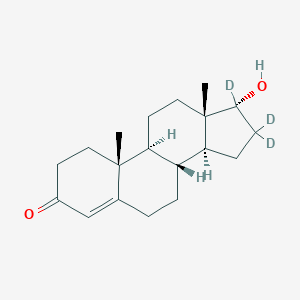
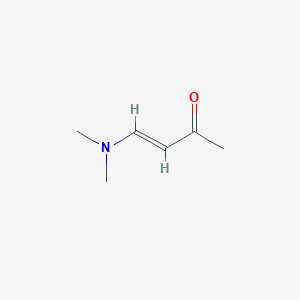
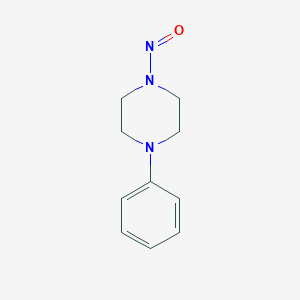

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)
